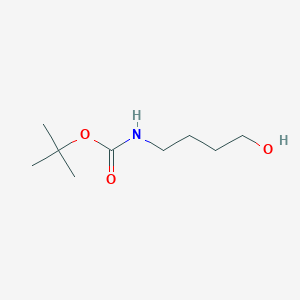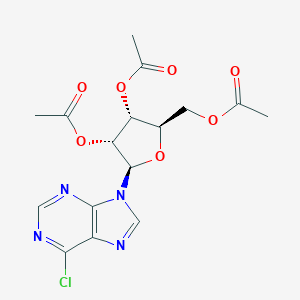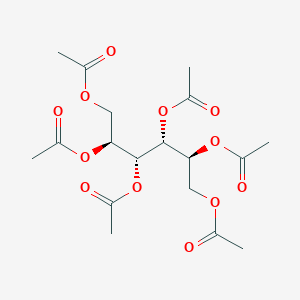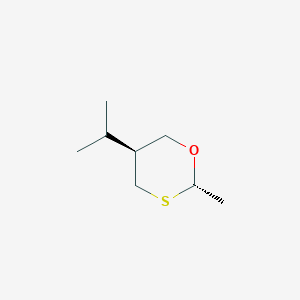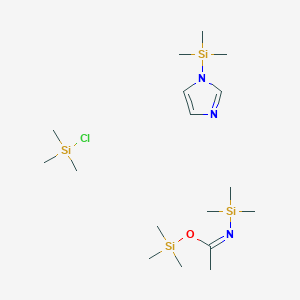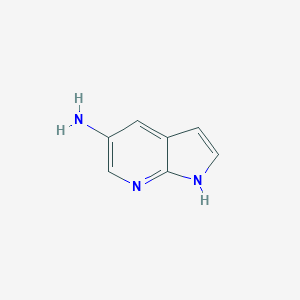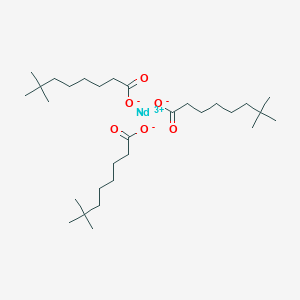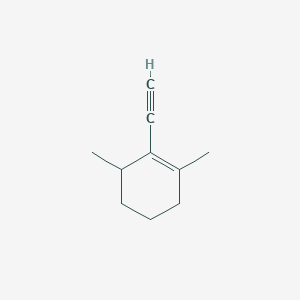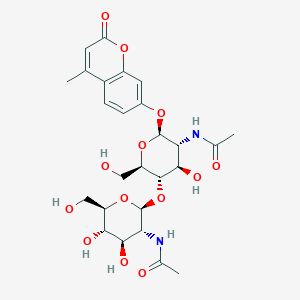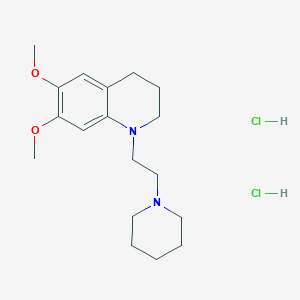
Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride is a chemical compound that belongs to the class of quinoline derivatives. It is commonly used in scientific research due to its unique properties and potential applications. In
作用机制
The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride is not fully understood. However, it is believed to act on various molecular targets such as ion channels, receptors, and enzymes. It has been shown to modulate the activity of several neurotransmitters including dopamine, serotonin, and acetylcholine.
生化和生理效应
Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity and yield. However, it also has some limitations such as its potential toxicity and limited solubility in water.
未来方向
There are several future directions for the research on Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride. One potential direction is to investigate its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its anti-tumor properties and its potential use in cancer treatment. Additionally, further research can be done to understand its mechanism of action and to optimize its synthesis method for better yield and purity.
In conclusion, Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride is a chemical compound that has potential applications in various fields of scientific research. Its unique properties and potential benefits make it an interesting compound to study. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
合成方法
Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride can be synthesized through several methods. One of the most common methods is the reaction of 2-methoxyphenethylamine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a reducing agent. This method yields the desired compound in high purity and yield.
科学研究应用
Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
102259-72-3 |
|---|---|
产品名称 |
Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride |
分子式 |
C18H30Cl2N2O2 |
分子量 |
377.3 g/mol |
IUPAC 名称 |
6,7-dimethoxy-1-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-quinoline;dihydrochloride |
InChI |
InChI=1S/C18H28N2O2.2ClH/c1-21-17-13-15-7-6-10-20(16(15)14-18(17)22-2)12-11-19-8-4-3-5-9-19;;/h13-14H,3-12H2,1-2H3;2*1H |
InChI 键 |
ZHUBLLYQQAXTHL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CCCN2CCN3CCCCC3)OC.Cl.Cl |
规范 SMILES |
COC1=C(C=C2C(=C1)CCCN2CCN3CCCCC3)OC.Cl.Cl |
其他 CAS 编号 |
102259-72-3 |
同义词 |
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)quinoline dihydr ochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



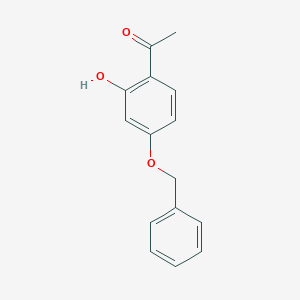
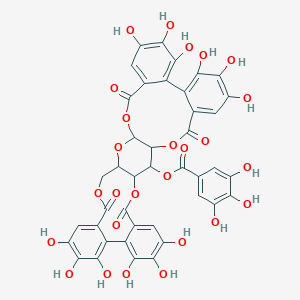
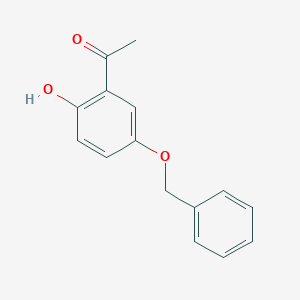
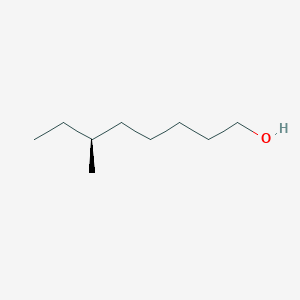
![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B19695.png)
